molecular formula C21H19N3O2S B6587505 11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1251614-74-0

11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B6587505
CAS No.: 1251614-74-0
M. Wt: 377.5 g/mol
InChI Key: YPQAAKNJROZSBQ-UHFFFAOYSA-N
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Description

The compound 11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one is a heterocyclic alkaloid derivative featuring a rigid tricyclic core (7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one) substituted with a 2-phenylthiazole-4-carbonyl group. This structure combines a bicyclic pyrido-diazocinone framework with a thiazole ring, conferring unique electronic and steric properties. The diazatricyclo core is known for its conformational rigidity, which enhances binding specificity to biological targets such as nicotinic acetylcholine receptors (nAChRs) .

Properties

IUPAC Name

11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-19-8-4-7-18-16-9-14(11-24(18)19)10-23(12-16)21(26)17-13-27-20(22-17)15-5-2-1-3-6-15/h1-8,13-14,16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQAAKNJROZSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) Bioactivity and Target Specificity

  • Methylcytisine () shares the diazatricyclo core but replaces the thiazole-carbonyl group with a methyl group. This simplification reduces molecular weight (190.25 g/mol vs. Its predicted activity against Dengue virus highlights the core's versatility in antiviral applications.
  • Compound 7 () demonstrates that sulfonamide-linked substituents on the diazatricyclo core can target viral proteins (e.g., SARS-CoV-2 spike protein). The query compound’s thiazole-carbonyl group may offer enhanced binding to metalloenzymes or kinases due to its electron-withdrawing nature.
  • Densazalin (), a natural alkaloid, lacks acyl substitutions but retains cytotoxicity, suggesting the core itself contributes to anticancer activity. Synthetic derivatives like the query compound may improve potency through targeted functionalization.

(c) Pharmacokinetic and Physicochemical Properties

  • The thiazole ring in the query compound enhances aromatic solubility compared to densazalin ’s purely aliphatic structure.
  • The carbonyl group may increase metabolic stability relative to ester or amide-linked analogues (e.g., Compound 7 ), as seen in ’s molecular dynamics simulations.

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